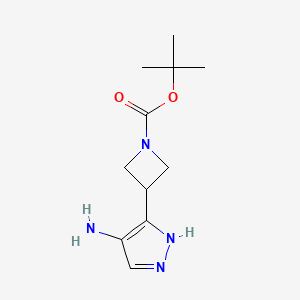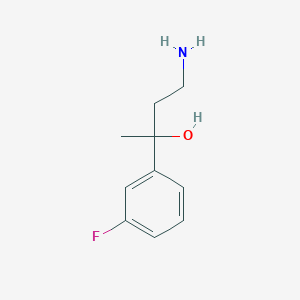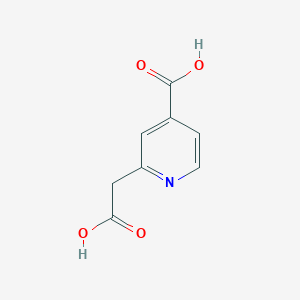
2-(Carboxymethyl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxymethyl)pyridine-4-carboxylic acid, also known as 2-(carboxymethyl)isonicotinic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carboxymethyl)pyridine-4-carboxylic acid typically involves the functionalization of pyridine derivatives. One common method is the carboxylation of 2-methylpyridine-4-carboxylic acid under specific reaction conditions . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, are likely applied to maximize yield and purity .
化学反应分析
Types of Reactions
2-(Carboxymethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
2-(Carboxymethyl)pyridine-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(carboxymethyl)pyridine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Shares a similar structure but lacks the carboxymethyl group.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Similar to 2-(carboxymethyl)pyridine-4-carboxylic acid but without the carboxymethyl group.
Uniqueness
This compound is unique due to the presence of both carboxyl and carboxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications in synthesis and catalysis .
属性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
2-(carboxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)4-6-3-5(8(12)13)1-2-9-6/h1-3H,4H2,(H,10,11)(H,12,13) |
InChI 键 |
IFFZWCGNMFQCMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


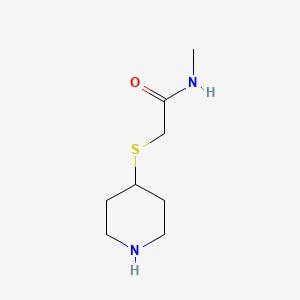
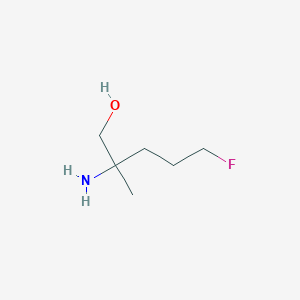

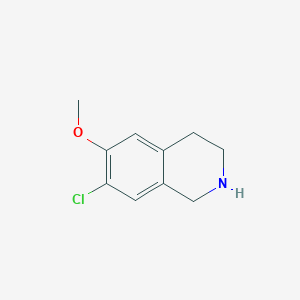
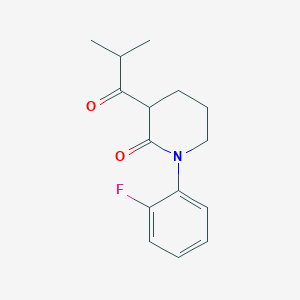
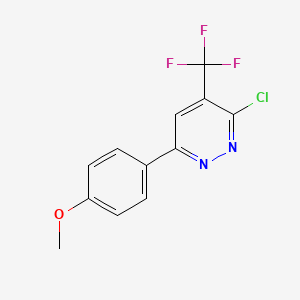

![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
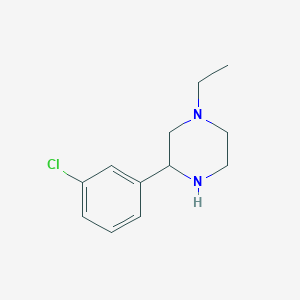
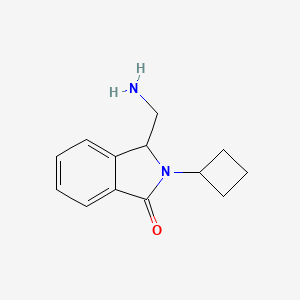
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
